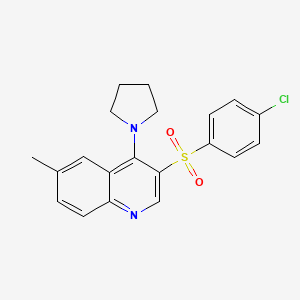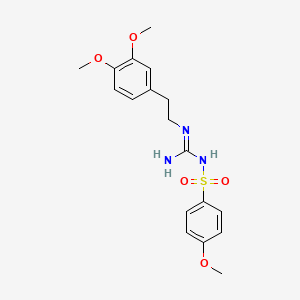
3-((4-Chlorophenyl)sulfonyl)-6-methyl-4-(pyrrolidin-1-yl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-((4-Chlorophenyl)sulfonyl)-6-methyl-4-(pyrrolidin-1-yl)quinoline” is a complex organic molecule. It contains a quinoline ring, which is a type of nitrogen-containing heterocycle, attached to a pyrrolidine ring, another type of nitrogen-containing heterocycle . The quinoline ring is also substituted with a sulfonyl group attached to a 4-chlorophenyl group .
Synthesis Analysis
The synthesis of such compounds often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings . The exact synthetic route for this specific compound is not detailed in the available literature.Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a quinoline ring and a pyrrolidine ring. The quinoline ring is a heterocyclic aromatic organic compound with two fused rings, a benzene ring and a pyridine ring . The pyrrolidine ring is a saturated heterocycle with four carbon atoms and one nitrogen atom .Applications De Recherche Scientifique
Antimicrobial Activity
Quinoline derivatives, including those with a pyrrolidinyl substituent, have been extensively studied for their antimicrobial properties. They have shown efficacy against a range of microorganisms, including bacteria and fungi. For instance, substituted quinazolinones, which share a similar core structure, have demonstrated potent in vitro activity against Staphylococcus aureus . This suggests that our compound of interest could potentially be developed into a new class of antibacterial agents.
Cancer Therapeutics
The quinoline scaffold is a common feature in many anticancer agents. Compounds similar to our subject have been used to inhibit fibroblast growth factor receptors (FGFRs), which are implicated in various types of cancers . By targeting these receptors, such derivatives can help in the treatment of cancers by inhibiting cell proliferation and inducing apoptosis in cancer cells.
Biotechnology Applications
In biotechnology, quinoline derivatives can be utilized to kill clinically latent microorganisms . This application is particularly useful in the development of treatments for infectious diseases where the microorganisms can remain dormant within the host for extended periods.
Industrial Applications
The chemical industry could employ such compounds in the synthesis of other complex molecules. For example, they can serve as intermediates in the production of more potent pharmaceuticals or as building blocks for creating novel materials with specific properties .
Analytical Chemistry
In analytical chemistry, quinoline derivatives can be used as reagents or standards in various chemical analyses. Their well-defined structures and reactivity make them suitable for use in spectroscopy and chromatography to identify or quantify other substances .
Pharmacology
In pharmacology, such compounds are valuable for drug discovery and development. They can be used to study drug-receptor interactions, optimize drug properties, and develop new therapeutic agents with improved efficacy and safety profiles .
Molecular Docking Studies
The compound’s structure allows it to be used in molecular docking studies, which are crucial for drug design. It can interact with various receptors and enzymes, providing insights into the molecular basis of drug action and facilitating the design of more effective drugs .
Orientations Futures
The future directions for research on this compound could involve further exploration of its biological activity and potential therapeutic applications. Pyridine compounds have been noted for their therapeutic properties, such as antimicrobial, antiviral, antitumor, analgesic, anticonvulsant, anti-inflammatory, antioxidant, anti-Alzheimer’s, anti-ulcer or antidiabetic . Therefore, this compound could potentially be investigated for similar properties.
Propriétés
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-6-methyl-4-pyrrolidin-1-ylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O2S/c1-14-4-9-18-17(12-14)20(23-10-2-3-11-23)19(13-22-18)26(24,25)16-7-5-15(21)6-8-16/h4-9,12-13H,2-3,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOGIEIPOPCIEQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)Cl)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-Chlorophenyl)sulfonyl)-6-methyl-4-(pyrrolidin-1-yl)quinoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(3-Fluorophenyl)methyl]-6-(3,4,5-trimethoxyphenyl)pyridazin-3-one](/img/structure/B2974174.png)
![2-Chloro-N-[[2,5-difluoro-4-(trifluoromethyl)phenyl]methyl]propanamide](/img/structure/B2974176.png)
![2-chloro-N-(2-{[(5-oxo-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-3-yl)methyl]sulfanyl}phenyl)benzenecarboxamide](/img/structure/B2974178.png)



![[2-[(3-Carbamoylthiophen-2-yl)amino]-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2974188.png)
![[5-[(4-chlorophenyl)sulfonyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol](/img/structure/B2974189.png)

![N-[4-[4-[(4-Methylpyrazol-1-yl)methyl]piperidine-1-carbonyl]phenyl]prop-2-enamide](/img/structure/B2974191.png)

